molecular formula C8H8N4O2 B2516087 1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1030620-65-5

1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Cat. No.: B2516087
CAS No.: 1030620-65-5
M. Wt: 192.178
InChI Key: SQTWDTBKAUXKHZ-UHFFFAOYSA-N
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Scientific Research Applications

1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 1-methylpyrazole and pyrazole-3-carboxylic acid.

    Reaction Conditions: The two starting materials are subjected to a condensation reaction under controlled conditions, often involving a catalyst and specific temperature settings.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . Major products formed from these reactions vary depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid involves its interaction with molecular targets and pathways . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid can be compared with other similar compounds, such as :

    1-Methylpyrazole: A simpler compound with a single pyrazole ring, used as a building block in organic synthesis.

    Pyrazole-3-carboxylic acid: Another related compound with a carboxylic acid group, used in the synthesis of various derivatives.

    1,3-Dimethylpyrazole: A compound with two methyl groups on the pyrazole ring, used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

The uniqueness of 1’-Methyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid lies in its dual pyrazole ring structure, which imparts specific chemical and biological properties .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)6-2-7(8(13)14)11-10-6/h2-4H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTWDTBKAUXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030620-65-5
Record name 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
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